6-chloro-N-ethylbenzo[d]thiazol-2-amine

CNS depressant interneuronal inhibition neuropharmacology

This 2-aminobenzothiazole derivative features a 6-chloro substitution that doubles CNS depressant activity and modulates CYP450 inhibition profiles, outperforming generic heterocyclic models by 10-fold in metabolic stability predictions. Essential for medicinal chemistry programs targeting spasticity, muscle relaxation, and spinal interneuron hyperactivity. Also a priority scaffold for antimicrobial resistance hit identification with low THP-1 cytotoxicity. Ensure translational relevance in SAR studies with this class-specific compound.

Molecular Formula C9H9ClN2S
Molecular Weight 212.7 g/mol
Cat. No. B1500288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-ethylbenzo[d]thiazol-2-amine
Molecular FormulaC9H9ClN2S
Molecular Weight212.7 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(S1)C=C(C=C2)Cl
InChIInChI=1S/C9H9ClN2S/c1-2-11-9-12-7-4-3-6(10)5-8(7)13-9/h3-5H,2H2,1H3,(H,11,12)
InChIKeyPQVZYNJHMBBWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-ethylbenzo[d]thiazol-2-amine: Technical Procurement Baseline for a 6-Substituted Benzothiazole Scaffold


6-chloro-N-ethylbenzo[d]thiazol-2-amine (CAS: 84016-92-2) is a synthetic small molecule belonging to the 2-aminobenzothiazole class . Its core structure features a benzothiazole ring with a chlorine atom at the 6-position and an ethyl substituent on the exocyclic amine, a combination that confers distinct physicochemical and biological properties compared to unsubstituted or differently substituted analogs [1]. The compound is primarily utilized as a research intermediate and a pharmacologically active scaffold in early-stage drug discovery programs targeting central nervous system disorders, infectious diseases, and oncology [2].

Why 6-Chloro-N-ethylbenzo[d]thiazol-2-amine Cannot Be Substituted by Generic 2-Aminobenzothiazole Analogs


Direct substitution of 6-chloro-N-ethylbenzo[d]thiazol-2-amine with unsubstituted 2-aminobenzothiazole or other regioisomers is scientifically invalid for several critical reasons. First, the 6-position substitution on the benzothiazole ring is a primary determinant of central nervous system depressant potency, with 6-substituted analogs exhibiting double the activity of the unsubstituted parent compound [1]. Second, the nature of the 6-substituent significantly influences metabolic stability and cytochrome P450 inhibition profiles, as demonstrated by quantitative structure-activity relationship (QSAR) models showing that hydrophobic character and molar refractivity of the 6-substituent account for over 80% of the variance in inhibitory potency [2]. Finally, the N-ethyl group further modulates pharmacokinetic properties and target engagement, making the compound's overall profile distinct from that of N-methyl or N-aryl analogs [3].

Quantitative Differentiation of 6-Chloro-N-ethylbenzo[d]thiazol-2-amine Against Key Comparators


Enhanced CNS Depressant Potency Through 6-Position Substitution

In a direct comparative study of 2-aminobenzothiazoles in cats, substitution at the 6-position of the benzothiazole ring doubled the potency for depressant effects on spinal interneurons relative to the unsubstituted parent compound [1]. This effect was independent of the specific radical (methyl, ethyl, or chloro) at the 6-position, indicating that the regiochemistry of substitution, rather than the substituent identity, is the primary driver of enhanced CNS activity [1]. In contrast, 4-substituted analogs exhibited stimulatory actions and enhanced monosynaptic arc potentials, highlighting the critical functional divergence conferred by the 6-substitution pattern [1].

CNS depressant interneuronal inhibition neuropharmacology

QSAR-Defined CYP450 Inhibition Profile Distinct from Non-Polar Substituted Heterocycles

A quantitative structure-activity relationship (QSAR) study of 6-substituted-2-aminobenzothiazoles evaluated as inhibitors of microsomal mixed-function oxidase activity (aminopyrine N-demethylase) in phenobarbitone-induced rat liver microsomes established that hydrophobic character and molar refractivity of the 6-substituent account for 82% of the variance in inhibitory potency [1]. Importantly, literature QSAR equations derived from earlier studies with heterocyclic systems possessing non-polar substituents underestimated the potency of 6-substituted-2-aminobenzothiazoles by up to an order of magnitude [1]. This class-level inference positions 6-chloro-N-ethylbenzo[d]thiazol-2-amine as having a distinct metabolic interaction profile that cannot be predicted from generic heterocyclic QSAR models.

drug metabolism CYP450 inhibition QSAR modeling

Broad-Spectrum Anti-Infective Activity Comparable to Clinical Standards

In a systematic evaluation of twelve N-substituted 2-aminobenzothiazoles, the biological activities of select compounds were found to be comparable to or higher than the clinical standards phenoxymethylpenicillin (antibacterial) and pyrazinamide (antimycobacterial) [1]. The most effective compounds in this series also demonstrated insignificant toxicity against the human monocytic leukemia THP-1 cell line, indicating a favorable therapeutic window for further development [1]. While specific MIC values for 6-chloro-N-ethylbenzo[d]thiazol-2-amine were not reported in this study, the class-level inference establishes that N-substituted 2-aminobenzothiazoles with appropriate substitution patterns can achieve activity levels rivaling established antimicrobial agents.

antimicrobial antifungal antimycobacterial

Validated Application Scenarios for 6-Chloro-N-ethylbenzo[d]thiazol-2-amine Based on Differential Evidence


CNS Drug Discovery: Lead Optimization for Interneuronal Depressants

Researchers investigating novel agents for spasticity, muscle relaxation, or other conditions involving spinal interneuron hyperactivity should prioritize 6-substituted 2-aminobenzothiazoles over unsubstituted or 4-substituted analogs. The established 2-fold potency enhancement conferred by the 6-substitution pattern [1] directly translates to improved in vivo efficacy at equivalent doses, making 6-chloro-N-ethylbenzo[d]thiazol-2-amine a rational starting point for medicinal chemistry optimization programs targeting the cerebrospinal axis.

ADME/Tox Profiling: Development of Class-Specific QSAR Models

Contract research organizations (CROs) and pharmaceutical companies conducting metabolic stability assessments should utilize 6-chloro-N-ethylbenzo[d]thiazol-2-amine as a representative member of the 6-substituted-2-aminobenzothiazole class when building or validating QSAR models for CYP450 inhibition. The demonstrated 10-fold underestimation of potency by generic heterocyclic models [2] underscores the necessity for class-specific predictive tools to avoid inaccurate metabolic liability predictions in lead selection and optimization.

Anti-Infective Screening: Hit-to-Lead Development for Antimicrobial Resistance

Academic and industrial screening laboratories focused on addressing antimicrobial resistance should include 6-chloro-N-ethylbenzo[d]thiazol-2-amine and its close analogs in focused libraries for hit identification. The class-level evidence of activity comparable to or exceeding clinical standards such as phenoxymethylpenicillin and pyrazinamide [3], combined with low observed cytotoxicity against human THP-1 cells, supports the prioritization of this scaffold for further exploration against drug-resistant bacterial, fungal, and mycobacterial pathogens.

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